Tebipenem

描述

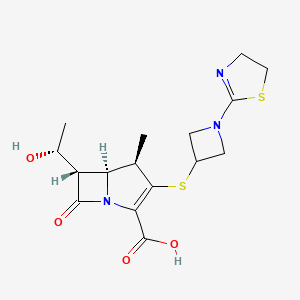

Structure

3D Structure

属性

IUPAC Name |

(4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S2/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)25-9-5-18(6-9)16-17-3-4-24-16/h7-11,20H,3-6H2,1-2H3,(H,22,23)/t7-,8-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXLUDOKHXEFBQ-YJFSRANCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167227 | |

| Record name | Tebipenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161715-21-5 | |

| Record name | Tebipenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161715-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tebipenem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161715215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebipenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEBIPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2TWQ1I31U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tebipenem Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebipenem is a broad-spectrum carbapenem (B1253116) antibiotic, unique in its oral bioavailability as the prodrug this compound pivoxil.[1][2] This attribute positions it as a critical therapeutic option, particularly for complicated urinary tract infections (cUTIs) and other infections caused by multidrug-resistant Gram-negative bacteria that would otherwise necessitate intravenous treatment.[1][3] This guide provides a detailed technical overview of this compound's mechanism of action, focusing on its interaction with bacterial targets, its resilience to enzymatic degradation, and the experimental methodologies used to characterize these properties.

Core Mechanism of Action

This compound's bactericidal activity against Gram-negative bacteria is a multi-step process involving penetration of the outer membrane, evasion of resistance mechanisms, and inhibition of essential enzymes involved in cell wall synthesis.[1][4]

Outer Membrane Permeation

Like other carbapenems, this compound must first traverse the outer membrane of Gram-negative bacteria to reach its periplasmic targets. This entry is primarily facilitated by outer membrane porin channels (OMPs).[4] While specific studies on this compound's interaction with individual porins are not extensively detailed in the provided search results, its broad activity against Enterobacterales suggests efficient passage through the porins of these organisms.[3] However, it is noted that this compound, similar to ertapenem, is not active against Pseudomonas aeruginosa, a bacterium known for its restrictive porin channels and efficient efflux systems.[5]

Inhibition of Penicillin-Binding Proteins (PBPs)

The primary molecular targets of this compound are the penicillin-binding proteins (PBPs), a group of transpeptidases, carboxypeptidases, and endopeptidases essential for the final stages of peptidoglycan synthesis.[1][4] By binding to and acylating the active site of these enzymes, this compound inhibits the cross-linking of peptidoglycan chains, thereby compromising the structural integrity of the bacterial cell wall. This ultimately leads to cell lysis and bacterial death.[1]

This compound exhibits a high affinity for multiple PBPs in Gram-negative bacteria, with a particular potency against PBP 2. This multi-target profile contributes to its broad spectrum of activity.

Stability Against β-Lactamases

A crucial aspect of this compound's efficacy is its stability against many common β-lactamases, enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. This compound is stable against hydrolysis by Class A extended-spectrum β-lactamases (ESBLs) such as TEM-1 and CTX-M, as well as Class C AmpC β-lactamases.[6][7][8] This stability allows it to retain activity against many multidrug-resistant Enterobacterales.[3][9]

However, this compound is susceptible to hydrolysis by carbapenemases, including Klebsiella pneumoniae carbapenemase (KPC, a Class A enzyme), OXA-48 (a Class D enzyme), and New Delhi metallo-β-lactamase (NDM-1, a Class B enzyme).[6][7][8] The catalytic efficiency of these enzymes against this compound is a key determinant of resistance in carbapenem-resistant Enterobacterales (CRE).

Quantitative Data

Table 1: Penicillin-Binding Protein (PBP) Affinity of this compound

| Bacterial Species | PBP | This compound IC50 (µg/mL) |

| Escherichia coli K-12 | PBP 1a | 3.94 |

| PBP 1b | 0.96 | |

| PBP 2 | 0.022 | |

| PBP 3 | 0.0066 | |

| PBP 4 | 0.56 | |

| PBP 5/6 | 0.28 | |

| Klebsiella pneumoniae ATCC 13883 | PBP 1a/1b | 1.34 / 0.84 |

| PBP 2 | 0.013 | |

| PBP 3 | 0.0083 | |

| PBP 4 | 0.92 | |

| PBP 5/6 | 0.31 |

IC50 (50% inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria

| Organism (Phenotype) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) |

| Escherichia coli (Non-ESBL) | ≤0.015 | 0.03 |

| Escherichia coli (ESBL-producing) | 0.03 | 0.03 |

| Klebsiella pneumoniae (Non-ESBL) | 0.03 | 0.06 |

| Klebsiella pneumoniae (ESBL-producing) | 0.03 | 0.125 |

| Proteus mirabilis | 0.06 | 0.12 |

| Enterobacter cloacae | ≤0.125 | 1 |

| Citrobacter freundii | ≤0.125 | 0.25 |

| Serratia marcescens | ≤0.125 | 16 |

| Haemophilus influenzae | ≤0.125 | 0.25 |

MIC50/90: The minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.[10][11][12]

Table 3: Kinetic Parameters of this compound Hydrolysis by Carbapenemases

| β-Lactamase | kcat/Km (M⁻¹s⁻¹) |

| KPC | 0.1 x 10⁶ to 2 x 10⁶ |

| OXA-48 | 0.1 x 10⁶ to 2 x 10⁶ |

| NDM-1 | 0.1 x 10⁶ to 2 x 10⁶ |

kcat/Km (catalytic efficiency) reflects how efficiently an enzyme converts a substrate into a product.[1][7][9]

Experimental Protocols

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay determines the affinity of a test compound for PBPs by measuring its ability to compete with a fluorescently labeled β-lactam probe.

1. Preparation of Bacterial Membranes: a. Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash the pellet with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4). c. Resuspend the cells in the same buffer and lyse them by sonication or using a French press. d. Isolate the cell membranes by ultracentrifugation. e. Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.

2. Competitive Binding Assay: a. In microcentrifuge tubes, add a fixed amount of the prepared bacterial membranes. b. Add increasing concentrations of this compound to the tubes. Include a control tube with no antibiotic. c. Incubate the mixtures for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C) to allow this compound to bind to the PBPs.[13] d. Add a fluorescently labeled penicillin, such as Bocillin FL, at a saturating concentration to each tube.[14] e. Incubate for a further period (e.g., 10-20 minutes) to allow Bocillin FL to bind to any PBPs not inhibited by this compound.[12]

3. Detection and Analysis: a. Terminate the binding reaction by adding Laemmli sample buffer and heating. b. Separate the membrane proteins by SDS-PAGE. c. Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. d. Quantify the fluorescence intensity of each PBP band. e. Plot the percentage of Bocillin FL binding against the logarithm of the this compound concentration. f. Determine the IC50 value for each PBP from the resulting dose-response curve.[15]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium. The following is a generalized protocol based on CLSI guidelines.[16][17]

1. Preparation of this compound Solutions: a. Prepare a stock solution of this compound in a suitable solvent. b. Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

2. Inoculum Preparation: a. Prepare a bacterial suspension from 3-5 colonies grown overnight on a non-selective agar (B569324) plate. b. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation: a. Inoculate each well of the microtiter plate containing the serially diluted this compound with the prepared bacterial inoculum. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). c. Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

4. Reading and Interpretation: a. After incubation, visually inspect the microtiter plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth.

Spectrophotometric Assay for β-Lactamase Hydrolysis

This assay measures the rate of hydrolysis of a β-lactam substrate by a purified β-lactamase enzyme by monitoring the change in absorbance over time.

1. Reagent Preparation: a. Purify the β-lactamase of interest (e.g., KPC-2, OXA-48, NDM-1). b. Prepare a stock solution of this compound. c. Prepare a stock solution of a chromogenic substrate (e.g., nitrocefin) or a carbapenem substrate (e.g., imipenem).[3] d. Prepare a suitable reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0).

2. Kinetic Measurement: a. In a quartz cuvette, add the reaction buffer and the substrate at a known concentration. b. Initiate the reaction by adding a small, known concentration of the purified β-lactamase. c. Immediately monitor the change in absorbance at the appropriate wavelength (e.g., ~482 nm for nitrocefin, ~299 nm for imipenem) using a UV-visible spectrophotometer.[3][18] d. Record the absorbance at regular time intervals.

3. Data Analysis: a. Calculate the initial velocity (rate of hydrolysis) from the linear portion of the absorbance versus time plot using the Beer-Lambert law. b. Repeat the experiment with varying concentrations of this compound (as a substrate or inhibitor). c. Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation.

Visualizations

Caption: Mechanism of action of this compound against Gram-negative bacteria.

Caption: Experimental workflow for competitive PBP binding assay.

Caption: Experimental workflow for β-lactamase hydrolysis assay.

References

- 1. journals.asm.org [journals.asm.org]

- 2. In Vitro and In Vivo Characterization of this compound, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Devices Support Portal [support.moleculardevices.com]

- 4. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms responsible for the emergence of carbapenem resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a New Carbapenem Antibiotic, Is a Slow Substrate That Inhibits the β-Lactamase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of this compound Hydrolysis by β-Lactamases Prevalent in Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Determining the in vitro susceptibility of this compound, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity Evaluation of this compound (SPR859), an Orally Available Carbapenem, against a Global Set of Enterobacteriaceae Isolates, Including a Challenge Set of Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. content.abcam.com [content.abcam.com]

- 14. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 17. Development of Broth Microdilution MIC and Disk Diffusion Antimicrobial Susceptibility Test Quality Control Ranges for the Combination of Cefepime and the Novel β-Lactamase Inhibitor Enmetazobactam - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Establishment of a dual-wavelength spectrophotometric method for analysing and detecting carbapenemase-producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Tebipenem Pivoxil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebipenem pivoxil (TBPM-PI) represents a significant advancement in antibacterial therapy as the first orally available carbapenem (B1253116) antibiotic.[1] Developed to address the growing challenge of antibiotic resistance, it offers a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains that produce beta-lactamase enzymes which can inactivate many other antibiotics.[2][3] this compound pivoxil is a prodrug that, after oral administration, is absorbed from the gastrointestinal tract and rapidly converted by esterases in the intestinal mucosa to its active form, this compound.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound Pivoxil.

Mechanism of Action

The antibacterial action of this compound, the active metabolite of this compound pivoxil, is achieved through the inhibition of bacterial cell wall synthesis.[3][4] The structural integrity of the bacterial cell wall, which is essential for bacterial survival, is maintained by a mesh-like polymer called peptidoglycan.[3] The synthesis of peptidoglycan involves a crucial cross-linking step catalyzed by enzymes known as penicillin-binding proteins (PBPs).[3][5] this compound targets and binds to these PBPs, inhibiting their enzymatic activity.[3] This disruption of peptidoglycan cross-linking weakens the cell wall, leading to cell lysis and ultimately, bacterial death.[2] A key feature of this compound is its structural stability against many beta-lactamase enzymes, which are a common mechanism of antibiotic resistance in bacteria.

Synthesis of this compound Pivoxil

The synthesis of this compound pivoxil is a multi-step process that involves the formation of the core carbapenem structure followed by esterification to create the pivoxil prodrug. While various specific methodologies exist, a general synthetic scheme involves three key stages: condensation, deprotection, and esterification.[6][7]

Experimental Protocol: Synthesis of this compound Pivoxil

A representative synthesis protocol is outlined below, based on information from published patents and research articles.[6][8][9]

Step 1: Condensation

This step involves the reaction of an azabicyclo phosphate (B84403) intermediate with 3-mercapto-1-(1,3-thiazolin-2-yl) azetidine (B1206935) hydrochloride.[6]

-

Reactants: Azabicyclo phosphate, 3-mercapto-1-(1,3-thiazolin-2-yl) azetidine hydrochloride.[6]

-

Solvent: Acetonitrile.[6]

-

Base: Diisopropylethylamine.[6]

-

Procedure: The reactants are dissolved in acetonitrile, and diisopropylethylamine is added. The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by a suitable analytical technique such as thin-layer chromatography (TLC).[10]

Step 2: Deprotection (Hydrogenation)

The p-nitrobenzyl (PNB) protecting group is removed from the carbapenem intermediate.[6]

-

Reactant: The product from Step 1.

-

Solvent: A mixed solvent system, for example, ethyl acetate (B1210297) and an aqueous potassium bicarbonate solution.[6]

-

Reagent: Hydrogen gas with a suitable catalyst (e.g., Palladium on carbon).

-

Procedure: The intermediate is dissolved in the mixed solvent system and subjected to hydrogenation to cleave the p-nitrobenzyl group, yielding this compound.[6]

Step 3: Esterification

The final step is the esterification of this compound with iodomethyl pivalate (B1233124) to form the this compound pivoxil prodrug.[6][8]

-

Base: Anhydrous potassium carbonate or cesium carbonate.[6][8]

-

Solvent: N,N-Dimethylformamide (DMF).[8]

-

Catalyst (optional): A phase transfer catalyst such as tetrabutylammonium (B224687) bromide may be used.[6]

-

Procedure: this compound is dissolved in DMF, and the base is added, followed by the addition of iodomethyl pivalate. The reaction is stirred at a controlled temperature (e.g., -20 to 0 °C) for a specified period (e.g., 0.5-1 hour).[8] The product is then isolated and purified, for example, by crystallization from a suitable solvent like ethyl acetate.[8]

In Vitro Antibacterial Activity

This compound pivoxil exhibits potent in vitro activity against a wide range of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness. The following tables summarize the MIC₅₀ and MIC₉₀ values (the concentrations at which 50% and 90% of isolates are inhibited, respectively) of this compound against various Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA) | ≤0.125 | ≤0.125 |

| Staphylococcus aureus (MRSA) | 8 | 16 |

| Staphylococcus epidermidis (MSSE) | ≤0.125 | 0.5 |

| Staphylococcus epidermidis (MRSE) | 8 | 8 |

| Streptococcus pyogenes | ≤0.125 | ≤0.125 |

| Enterococcus faecalis | 0.25 | 32 |

| Enterococcus faecium | 64 | 128 |

| Bacillus anthracis | 0.004 | 0.008 |

Data sourced from multiple studies.[11][12][13]

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | ≤0.015 | 1 |

| Klebsiella pneumoniae | 0.03 | 0.5 |

| Enterobacter aerogenes | - | ≤0.125 |

| Proteus mirabilis | 0.06 | ≤0.125 |

| Haemophilus influenzae | - | 0.25 |

| Pseudomonas aeruginosa | - | 64 |

| Acinetobacter baumannii | - | 64 |

| Yersinia pestis | 0.03 | 0.03 |

| Burkholderia mallei | 0.25 | 1 |

| Burkholderia pseudomallei | 1 | 4 |

Data sourced from multiple studies.[11][12][14]

Pharmacokinetics

The pharmacokinetic profile of this compound following oral administration of this compound pivoxil has been well-characterized in healthy adult subjects.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | Value (following 600 mg oral dose) |

| Cmax (Maximum Plasma Concentration) | 11.37 ± 3.87 mg/L |

| Tmax (Time to Cmax) | 1.00 h (median) |

| AUC₀₋₈ (Area Under the Curve) | 17.9 ± 4.5 mg·h/L |

| t½ (Elimination Half-life) | 0.83 ± 0.17 h |

| CL/F (Apparent Clearance) | 27.5 ± 8.3 L/h |

Data represents mean ± standard deviation unless otherwise noted. Sourced from a study in healthy adult subjects.[15]

Clinical Development: Complicated Urinary Tract Infections (cUTI)

This compound pivoxil has undergone extensive clinical development for the treatment of complicated urinary tract infections (cUTI), including acute pyelonephritis. A pivotal Phase 3 clinical trial (ADAPT-PO) was designed to evaluate the efficacy and safety of oral this compound pivoxil hydrobromide compared to intravenous ertapenem (B1671056).[16]

Clinical Trial Workflow: ADAPT-PO

The results of this trial demonstrated that oral this compound pivoxil hydrobromide was noninferior to intravenous ertapenem for the treatment of cUTI and acute pyelonephritis, with a similar safety profile.[16] The most common adverse events reported were mild diarrhea and headache.[16]

Conclusion

This compound pivoxil is a promising oral carbapenem antibiotic with a broad spectrum of activity against clinically important bacterial pathogens, including many resistant strains. Its mechanism of action, involving the inhibition of bacterial cell wall synthesis, is well-established for the carbapenem class. The synthesis of this compound pivoxil is a complex but well-defined process. With a favorable pharmacokinetic profile and demonstrated efficacy in clinical trials for complicated urinary tract infections, this compound pivoxil is poised to become a valuable therapeutic option, potentially allowing for the transition from intravenous to oral therapy in certain infections and addressing a significant unmet medical need.

References

- 1. researchgate.net [researchgate.net]

- 2. A Study of Oral this compound Pivoxil Hydrobromide (TBP-PI-HBr) Compared to Intravenous Imipenem-cilastatin in Participants With Complicated Urinary Tract Infection (cUTI) or Acute Pyelonephritis (AP) [ctv.veeva.com]

- 3. What is the mechanism of this compound Pivoxil? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 6. CN103059028A - Preparation method of this compound pivoxil - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN111592543A - Preparation method of this compound pivoxil - Google Patents [patents.google.com]

- 9. CN104341421A - this compound pivoxil industrial preparation method - Google Patents [patents.google.com]

- 10. Method for preparing this compound pivoxil | Semantic Scholar [semanticscholar.org]

- 11. Antibacterial Properties of this compound Pivoxil Tablet, a New Oral Carbapenem Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Oral this compound is non-inferior to IV SOC for complicated UTIs [clinicaltrialsarena.com]

- 14. journals.asm.org [journals.asm.org]

- 15. journals.asm.org [journals.asm.org]

- 16. Oral this compound Pivoxil Hydrobromide in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tebipenem: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Introduction

Tebipenem (formerly SPR859) is a broad-spectrum carbapenem (B1253116) antibiotic, a class of β-lactam antibiotics known for their wide range of activity against Gram-positive and Gram-negative bacteria.[1] What distinguishes this compound is its oral bioavailability, a significant advantage over most other carbapenems which require intravenous administration.[1][2] It is administered as a prodrug, this compound Pivoxil, which is rapidly converted to the active form, this compound, in the body.[3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, antimicrobial spectrum, and pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound's core structure is a carbapenem, characterized by a fused β-lactam and a five-membered ring system. This compound Pivoxil is the pivaloyloxymethyl ester prodrug of this compound, designed to enhance oral absorption and bioavailability.[1] The hydrobromide salt of this compound Pivoxil (this compound Pivoxil Hydrobromide, TBP-PI-HBr, formerly SPR994) has been developed to improve the drug substance and product properties, including stability.[5][6]

Chemical Structures

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its prodrug, this compound Pivoxil, is presented in Table 1.

| Property | This compound | This compound Pivoxil | This compound Pivoxil Hydrobromide |

| Molecular Formula | C₁₆H₂₁N₃O₄S₂[7] | C₂₂H₃₁N₃O₆S₂[5] | C₂₂H₃₂BrN₃O₆S₂ |

| Molecular Weight | 383.49 g/mol [7] | 497.63 g/mol [5] | 578.55 g/mol |

| CAS Number | 161715-21-5[7] | 161715-24-8[5] | Not Available |

| Appearance | Solid[4] | White to beige powder[8] | Crystalline solid |

| Melting Point | Not Available | ~133 °C[3] | ~163-167 °C[3] |

| Solubility | Soluble in water (≥19.15 mg/mL with gentle warming)[4] | Soluble in DMSO and dimethylformamide (~30 mg/mL). Sparingly soluble in aqueous buffers. (~0.14 mg/mL in a 1:6 solution of DMSO:PBS at pH 7.2)[9] | Not Available |

| pKa | 7.14 (predicted)[2] | Not Available | Not Available |

| LogP | 0.6 (predicted)[7] | 2.3 (predicted)[5] | Not Available |

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2] The primary targets of this compound are the penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[10][11]

The process begins with the oral administration of this compound Pivoxil, which is absorbed and rapidly hydrolyzed by esterases in the intestinal mucosa to release the active moiety, this compound, into the systemic circulation.[3] this compound then penetrates the bacterial cell wall and covalently binds to the active site of PBPs. This acylation inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.[12] The inhibition of peptidoglycan synthesis leads to a weakening of the cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[2] this compound has shown a high affinity for multiple PBPs, particularly PBP 2 in Gram-negative bacteria.[13]

Signaling Pathways and Cellular Effects of PBP Inhibition

Inhibition of peptidoglycan synthesis by β-lactam antibiotics, including carbapenems, triggers a variety of stress responses in bacteria. While the primary effect is the structural weakening of the cell wall, downstream signaling pathways are also activated as the cell attempts to cope with this stress.

In Gram-negative bacteria, the Cpx and Rcs two-component systems are known to respond to envelope stress.[7] These systems can upregulate the expression of genes involved in cell wall homeostasis and repair. For instance, the Rcs system has been shown to positively regulate the expression of PBP1a and PBP1b.[7] In Vibrio cholerae, a histidine kinase/response regulator pair, WigKR, is activated by cell wall-acting antibiotics, leading to increased expression of cell wall synthesis genes.[2]

In Gram-positive bacteria, two-component systems and PASTA kinases are involved in sensing and responding to cell wall stress.[14] These systems can modulate the expression of genes related to cell wall biosynthesis, metabolism, and virulence. The BlaRI/MecRI system in staphylococci is a specific example, where β-lactam binding to the sensory protein leads to the inactivation of a repressor and subsequent expression of a β-lactamase.[4]

Antimicrobial Spectrum

This compound exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative pathogens, including many multidrug-resistant (MDR) strains.[9] Its activity is particularly notable against Enterobacterales, including those producing extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[10][15] However, like other carbapenems, this compound is susceptible to hydrolysis by carbapenemase enzymes such as KPC, OXA-48, and NDM-1.[10]

The following tables summarize the in vitro activity of this compound (or its prodrug, this compound Pivoxil) against a range of clinically relevant bacteria, as indicated by the minimum inhibitory concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.

Table 2: In Vitro Activity of this compound Against Gram-Positive Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus (MSSA) | ≤0.063 | ≤0.125 | [7] |

| Staphylococcus aureus (MRSA) | 8 | 16 | [16] |

| Staphylococcus epidermidis (MSSE) | 0.25 | 0.5 | [16] |

| Staphylococcus epidermidis (MRSE) | 4 | 8 | [16] |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.063 | ≤0.063 | [7] |

| Streptococcus pneumoniae (penicillin-resistant) | ≤0.063 | ≤0.063 | [7] |

| Streptococcus pyogenes | ≤0.063 | ≤0.125 | [7] |

| Enterococcus faecalis | 8 | 16 | [7] |

| Enterococcus faecium | 64 | 128 | [7] |

Table 3: In Vitro Activity of this compound Against Gram-Negative Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Escherichia coli | 0.03 | 0.03 | [5] |

| Klebsiella pneumoniae | 0.03 | 0.125 | [5] |

| Enterobacter aerogenes | ≤0.125 | ≤0.125 | [16] |

| Haemophilus influenzae | 0.125 | 0.25 | [16] |

| Pseudomonas aeruginosa | 32 | 64 | [16] |

| Acinetobacter baumannii | 32 | 64 | [16] |

| Stenotrophomonas maltophilia | 32 | 64 | [16] |

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound has been evaluated in several clinical studies. Following oral administration of this compound Pivoxil Hydrobromide, the prodrug is rapidly absorbed and converted to active this compound.[4]

Table 4: Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | Value (Mean ± SD or Range) | Dosing Regimen | Reference(s) |

| Cmax (mg/L) | 11.37 ± 3.87 | 600 mg q8h (5 doses) | [17] |

| Tmax (h) | 1.00 (0.22 - 4.00) | 600 mg q8h (5 doses) | [17] |

| AUC₀₋₈ (mg·h/L) | 17.9 (25.4% CV) | 600 mg q8h (14 days) | [10] |

| Half-life (t½) (h) | 0.83 (20.0% CV) | 600 mg q8h (14 days) | [10] |

| Apparent Clearance (CL/F) (L/h) | 27.5 (30.1% CV) | 600 mg q8h (14 days) | [10] |

| Plasma Protein Binding | 36.1% - 45.2% | Not specified | [15][17] |

| Urinary Excretion (% of dose) | 38% - 64% | 600 mg single dose | [11] |

The pharmacodynamic parameter that best correlates with the efficacy of this compound is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC).

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the in vitro susceptibility of bacteria to this compound.

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving the dry powder in an appropriate solvent, such as deionized water, to a concentration of 1000 mg/L.[5]

-

Preparation of Microdilution Plates: The stock solution is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations (e.g., 0.004 to 4 mg/L). These dilutions are dispensed into 96-well microtiter plates.[5]

-

Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar (B569324) medium (e.g., 5% horse blood agar) and incubated. A 0.5 McFarland standard suspension is prepared in sterile saline, which is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.[5]

-

Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 18-24 hours.[5]

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[5]

-

Quality Control: Standard quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853) are included in each assay to ensure accuracy.[5]

Neutropenic Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of this compound.

-

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) (e.g., 150 mg/kg four days prior to infection and 100 mg/kg one day prior).

-

Infection: A bacterial suspension of a known concentration is injected intramuscularly into the thigh of the mice.

-

Treatment: At a specified time post-infection (e.g., 2 hours), treatment with this compound Pivoxil (administered orally) or a control is initiated.[16]

-

Assessment of Efficacy: At various time points, mice are euthanized, and the infected thigh muscle is aseptically removed and homogenized. Serial dilutions of the homogenate are plated on agar to determine the number of colony-forming units (CFU) per gram of tissue. The reduction in bacterial load compared to control groups indicates the efficacy of the treatment.

Quantification of this compound in Plasma by LC-MS/MS

This method is used for pharmacokinetic analysis.

-

Sample Preparation: Plasma samples are subjected to protein precipitation using acetonitrile. A stabilizing agent, such as 3-morpholinopropanesulfonic acid (MOPS), may be added to prevent degradation of this compound.[6]

-

Chromatographic Separation: The supernatant is injected into an ultra-high-performance liquid chromatography (UPLC) system equipped with a suitable column (e.g., ACQUITY UPLC BEH C18). A gradient elution with a mobile phase consisting of an aqueous component and an organic solvent (e.g., acetonitrile) is used for separation.[6]

-

Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer (MS/MS) for detection and quantification of this compound. The analysis is typically performed in the positive ion mode using multiple reaction monitoring (MRM).[6]

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify this compound in the plasma samples. The lower limit of quantification (LLOQ) is typically around 0.1 µg/mL.[6]

Conclusion

This compound, delivered as its oral prodrug this compound Pivoxil, represents a significant advancement in the carbapenem class of antibiotics. Its broad spectrum of activity, particularly against multidrug-resistant Gram-negative pathogens, combined with the convenience of oral administration, makes it a promising therapeutic option for a variety of infections. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and pharmacokinetic/pharmacodynamic profile, offering valuable information for researchers and drug development professionals. Further research into its clinical applications and the evolving landscape of antimicrobial resistance will continue to define the role of this compound in modern medicine.

References

- 1. This compound Hbr | Oral Carbapenem | Spero Therapuetics [sperotherapeutics.com]

- 2. This compound | 161715-21-5 | LGA71521 | Biosynth [biosynth.com]

- 3. CN110804057A - Crystal form of this compound pivoxil hydrobromide, preparation method of crystal form, pharmaceutical composition and pharmaceutical application of crystal form - Google Patents [patents.google.com]

- 4. raybiotech.com [raybiotech.com]

- 5. This compound Pivoxil | C22H31N3O6S2 | CID 9892071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound PIVOXIL | 161715-24-8 [chemicalbook.com]

- 7. This compound | C16H21N3O4S2 | CID 9800194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. In Vitro and In Vivo Characterization of this compound, an Oral Carbapenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. [PDF] Antibacterial Properties of this compound Pivoxil Tablet, a New Oral Carbapenem Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo | Semantic Scholar [semanticscholar.org]

- 12. This compound pivoxil (L-084) | C22H31N3O6S2 | CID 129010004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. This compound Pivoxil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. selleckchem.com [selleckchem.com]

Tebipenem: A Novel Oral Carbapenem for Combating Multidrug-Resistant Infections

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebipenem is a broad-spectrum carbapenem (B1253116) antibiotic, unique in its class for being orally bioavailable.[1][2][3] It is administered as a prodrug, this compound pivoxil hydrobromide (TBPM-PI-HBr), which is rapidly converted to its active moiety, this compound, in the body.[4][5][6] Developed to address the growing threat of antibiotic resistance, this compound shows potent activity against a wide range of Gram-negative and Gram-positive bacteria, including strains that produce extended-spectrum β-lactamases (ESBLs).[7][8][9] This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, in-vitro activity, pharmacokinetic/pharmacodynamic profile, and pivotal clinical trial data.

Chemical Properties

This compound pivoxil is the pivaloyloxymethyl ester prodrug of this compound.[6] This formulation enhances oral absorption and bioavailability.[3][10] After oral administration, the ester bond is cleaved by esterases in the intestinal mucosa, releasing the active this compound into circulation.[4][8]

| Property | Value |

| Drug Name | This compound Pivoxil Hydrobromide |

| Active Moiety | This compound |

| Drug Class | Carbapenem |

| Molecular Formula | C₂₂H₃₁N₃O₆S₂[11] |

| Molecular Weight | 497.6 g/mol [6][11] |

| Administration Route | Oral[1][2] |

Mechanism of Action

Like other β-lactam antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][2][4] This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[2][4][12] The disruption of the cell wall's structural integrity leads to cell lysis and bacterial death.[2][4]

This compound demonstrates potent binding to multiple PBPs in both Gram-negative and Gram-positive bacteria.[12][13] In Enterobacteriaceae, it primarily targets PBP 2.[13] A key advantage of this compound, characteristic of carbapenems, is its stability against hydrolysis by many β-lactamase enzymes, including ESBLs and AmpC β-lactamases, which are common resistance mechanisms in Gram-negative bacteria.[4][7]

In-Vitro Activity

This compound demonstrates potent in-vitro activity against a broad spectrum of pathogens, particularly Enterobacterales, which are common causes of urinary tract infections. Its activity is comparable to other carbapenems like meropenem (B701) and ertapenem (B1671056) and is largely unaffected by the presence of ESBLs.[7][9][14] However, like other carbapenems, it is less active against isolates that produce carbapenemase enzymes.[14]

Table 1: In-Vitro Activity of this compound and Comparators against Enterobacterales from UTIs

| Organism | Antibiotic | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

|---|---|---|---|

| All Enterobacterales | This compound | ≤0.03 | 0.06[15] |

| (n=3,576) | Meropenem | ≤0.03 | 0.06[15] |

| Ertapenem | ≤0.015 | 0.03[15] | |

| Escherichia coli | This compound | ≤0.015 | 0.03[14] |

| Meropenem | ≤0.015 | 0.03[14] | |

| Imipenem | 0.12 | 0.25[14] | |

| Klebsiella pneumoniae | This compound | 0.03 | 0.06[14] |

| Meropenem | 0.03 | 0.06[14] | |

| Imipenem | 0.12 | 0.25 | |

| Proteus mirabilis | This compound | 0.06 | 0.12[14] |

| Meropenem | 0.06 | 0.12[14] |

| | Imipenem | 0.25 | 0.5 |

Table 2: In-Vitro Activity of this compound against Biothreat Pathogens

| Organism | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

|---|---|---|---|

| Bacillus anthracis | 0.001 - 0.008 | 0.004 | 0.004[8] |

| Yersinia pestis | ≤0.0005 - 0.03 | 0.008 | 0.015[8] |

| Burkholderia mallei | 0.25 - 1 | 0.5 | 1[8] |

| Burkholderia pseudomallei | 1 - 4 | 2 | 2[8] |

| Francisella tularensis | N/A | 16 | >64[8] |

Pharmacokinetics and Pharmacodynamics

This compound pivoxil HBr is designed for oral administration and is rapidly absorbed and converted to active this compound.[4][5]

Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults (Multiple Doses)

| Parameter | 300 mg (every 8h) | 600 mg (every 8h) |

|---|---|---|

| Time to Cₘₐₓ (Tₘₐₓ) | ~1.5 h[5] | ~1.5 h[5] |

| Half-life (t₁/₂) | <1 h[5] | <1 h[5] |

| Accumulation Ratio (Day 14 vs Day 1) | 1.01[5] | 0.87[5] |

The pharmacodynamic (PD) activity of this compound is time-dependent and best described by the free drug area under the concentration-time curve to MIC ratio (fAUC/MIC).[7][16] Studies in neutropenic murine thigh infection models have established the magnitude of exposure required for efficacy.

Table 4: Pharmacodynamic Targets for this compound

| PD Target | Value | Model System |

|---|---|---|

| Stasis (Median fAUC₀₋₂₄/MIC) | 23 | Murine Thigh Infection[16] |

| Resistance Suppression (fAUC₀₋₂₄/MIC) | 34.58 - 51.87 | Hollow-Fiber Infection[16] |

Preclinical Efficacy Models

The efficacy of this compound has been evaluated in various animal models of infection, which are critical for establishing dose-response relationships and predicting clinical success.

Key Models Used:

-

Neutropenic Murine Thigh Infection Model: This is a standard model used to determine the primary PK/PD driver of efficacy and the magnitude of exposure needed for a bacteriostatic or bactericidal effect against specific pathogens.[7][16]

-

Murine Ascending UTI Model: This model mimics human urinary tract infections by introducing bacteria directly into the bladder, allowing for the evaluation of an antibiotic's ability to reduce bacterial burden in the kidneys and bladder.[9][17]

-

Hollow-Fiber Infection Model (HFIM): An in-vitro system that simulates human pharmacokinetic profiles, allowing for the study of drug exposure over time on bacterial killing and the emergence of resistance.[7][18][19]

-

Murine Pneumonia/Lung Infection Model: Used to assess efficacy in treating respiratory tract infections.[8][9]

Clinical Efficacy in Complicated Urinary Tract Infections (cUTI)

This compound HBr has been evaluated in large-scale, pivotal Phase 3 clinical trials for the treatment of cUTI, including acute pyelonephritis (AP). These studies were designed to demonstrate the non-inferiority of oral this compound compared to standard-of-care intravenous carbapenems.

Table 5: Summary of Pivotal Phase 3 Clinical Trials for this compound HBr in cUTI/AP

| Trial Name | ADAPT-PO[20][21] | PIVOT-PO[22][23][24] |

|---|---|---|

| Status | Completed | Stopped early for efficacy[22][23] |

| Design | Randomized, Double-Blind, Double-Dummy | Randomized, Double-Blind |

| Patient Population | Hospitalized adults with cUTI or AP | Hospitalized adults with cUTI or AP |

| Test Arm | This compound HBr 600 mg PO q8h | This compound HBr 600 mg PO q6h[22][24] |

| Comparator Arm | Ertapenem 1 g IV q24h | Imipenem-Cilastatin 500 mg IV q6h[22][24] |

| Treatment Duration | 7-10 days (up to 14 for bacteremia)[21] | 7-10 days[22][23] |

| Primary Endpoint | Overall Response (Clinical Cure + Microbiological Eradication) at Test-of-Cure (TOC)[21] | Overall Response (Clinical Cure + Microbiological Eradication) at TOC[22][23] |

| Primary Outcome | This compound HBr: 58.8% (264/449) Ertapenem: 61.6% (258/419) Result: Non-inferiority met[21] | This compound HBr: 58.5% (261/446) Imipenem-Cilastatin: 60.2% (291/483) Result: Non-inferiority met[24] |

| Key Safety | Similar adverse event rates (25.7% vs 25.6%); most common were mild diarrhea and headache.[21] | No new safety concerns identified; most common were diarrhea and headache.[22][23] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in-vitro activity of this compound is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07-A9.[17][19]

-

Preparation of Antibiotic: A stock solution of this compound dry powder is prepared by dissolving it in deionized water. This stock is used to create serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.[25]

-

Inoculum Preparation: Bacterial isolates are cultured on appropriate agar (B569324) plates for 18-24 hours. A direct colony suspension is prepared in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in CAMHB to achieve a final bacterial concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in each well.[25]

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.[25]

-

Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Quality control is performed concurrently using reference strains such as E. coli ATCC 25922.[25]

Neutropenic Murine Acute Pyelonephritis (AP) Model

This in-vivo model is used to characterize the PK/PD relationships of this compound in a kidney infection setting.[26]

-

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) prior to infection. This minimizes the host immune response, allowing for a clearer assessment of the antibiotic's direct effect.[7]

-

Infection: Mice are anesthetized, and a specific inoculum (e.g., 10⁴ CFU/kidney) of a uropathogenic E. coli strain is administered via intra-renal injection.[26]

-

Pharmacokinetics: A satellite group of infected mice is used for PK analysis. Following oral administration of this compound HBr at various doses, plasma samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours) to determine drug concentrations using LC/MS/MS.[26]

-

Treatment and Efficacy: Two hours post-infection, treatment is initiated. Total daily doses of this compound HBr are fractionated into regimens (e.g., every 8 hours) and administered for a set duration.[26]

-

Endpoint Assessment: At the end of the treatment period, mice are euthanized, kidneys are harvested, homogenized, and plated to determine the bacterial burden (log₁₀ CFU/kidney). The change in bacterial count from the start of therapy is used to assess efficacy.

PIVOT-PO Phase 3 Clinical Trial Design

The PIVOT-PO study (NCT06059846) is a global, randomized, double-blind, pivotal trial.[22][23]

-

Participants: Hospitalized adult patients (≥18 years) with a diagnosis of complicated UTI or acute pyelonephritis are enrolled.[22][27]

-

Randomization and Blinding: Patients are randomized in a 1:1 ratio. Randomization is stratified by age, baseline diagnosis (cUTI or AP), and the presence of urinary tract instrumentation.[22][28] To maintain the blind, patients in the this compound arm receive oral this compound and an intravenous placebo, while patients in the comparator arm receive intravenous imipenem-cilastatin and an oral placebo.[22]

-

Intervention:

-

Primary Endpoint: The primary efficacy endpoint is the overall response at the Test-of-Cure (TOC) visit. Overall response is a composite of clinical cure (resolution of symptoms) and microbiological eradication (reduction of bacteria in urine to <10³ CFU/mL).[22][23]

-

Statistical Analysis: The primary analysis assesses the non-inferiority of oral this compound HBr compared to IV imipenem-cilastatin based on the overall response rate in the primary analysis population.[22]

Conclusion

This compound represents a significant advancement in antibiotic therapy, offering a potent, broad-spectrum, oral carbapenem for infections caused by multidrug-resistant Gram-negative bacteria.[9][17] Its robust in-vitro activity, well-characterized pharmacodynamics, and proven non-inferiority to standard-of-care intravenous carbapenems in pivotal Phase 3 trials for complicated urinary tract infections position it as a valuable tool for transitioning patients from inpatient IV to outpatient oral therapy, potentially reducing hospital stays and healthcare costs.[21][24] Further research and regulatory review will ultimately define its role in clinical practice.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. What is this compound Pivoxil used for? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound Pivoxil? [synapse.patsnap.com]

- 5. journals.asm.org [journals.asm.org]

- 6. This compound Pivoxil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Pharmacodynamics of this compound: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound pivoxil (L-084) | C22H31N3O6S2 | CID 129010004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. In Vitro Activity of this compound (SPR859) against Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Contemporary Evaluation of this compound In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacodynamics of this compound: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro and In Vivo Characterization of this compound, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1095. Pharmacokinetics-Pharmacodynamics Evaluation of this compound Pivoxil Hydrobromide Using the 10-Day Hollow-Fiber In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Spero Therapeutics this compound Pivoxil Hydrobromide Phase 3 Data Published in The New England Journal of Medicine | The Lundbeck Foundation [lundbeckfonden.com]

- 21. Oral this compound Pivoxil Hydrobromide in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. gsk.com [gsk.com]

- 23. urologytimes.com [urologytimes.com]

- 24. contagionlive.com [contagionlive.com]

- 25. Determining the in vitro susceptibility of this compound, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. ClinicalTrials.gov [clinicaltrials.gov]

- 28. biospace.com [biospace.com]

Spectrum of Activity of Tebipenem Against Enterobacterales: A Technical Guide

Introduction

Tebipenem pivoxil hydrobromide (TBP-PI-HBr) is a novel, orally bioavailable carbapenem (B1253116) antibiotic, the first of its class.[1][2] It is the prodrug of this compound, which possesses a broad spectrum of in vitro activity against a wide range of bacterial pathogens, most notably Enterobacterales.[3][4] The development of an oral carbapenem addresses a significant unmet medical need for effective, convenient treatments for infections caused by multidrug-resistant (MDR) Gram-negative bacteria, particularly in the context of complicated urinary tract infections (cUTIs).[4][5] This allows for a potential transition from intravenous (IV) to oral therapy, reducing hospitalization needs.[1] This guide provides a detailed overview of this compound's activity against Enterobacterales, summarizing quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative In Vitro Activity

This compound demonstrates potent in vitro activity against a broad collection of Enterobacterales, including strains exhibiting resistance to other antibiotic classes like fluoroquinolones and trimethoprim-sulfamethoxazole.[3][6] Its activity is comparable to that of IV carbapenems such as ertapenem (B1671056) and meropenem.[4][7]

Overall Activity Against Enterobacterales

The minimum inhibitory concentration (MIC) values of this compound are consistently low across large collections of clinical isolates. Studies show that the MIC required to inhibit 90% of isolates (MIC90) is generally ≤0.125 mg/L.[8][9]

| Study Population | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | % Susceptible | Comparator MIC90 (mg/L) |

| UTI Isolates (US, 2019-2020) [7][10][11] | 3,576 | - | 0.06 | - | Meropenem: 0.06, Ertapenem: 0.03 |

| Outpatient/Nursing Home Isolates (US, 2022) [8] | 619 | 0.016 | 0.125 | 90.3% (at ≤0.125) | - |

| ADAPT-PO Phase 3 Trial Isolates [9] | - | - | 0.12 | - | Ertapenem: 0.12 |

| Isolates from Cancer Patients [12][13] | 281 | - | 0.06 - 0.25 | 98% | - |

Susceptibility for the outpatient study was based on a provisional breakpoint of ≤0.125 mg/L.[8]

Activity Against Key Enterobacterales Species

This compound maintains potent activity against the most common species of Enterobacterales responsible for clinical infections.

| Organism | Study Population | MIC50 (mg/L) | MIC90 (mg/L) |

| Escherichia coli | UTI Isolates (US, 2019-2020)[7] | - | 0.015 - 0.03 |

| Bloodstream Isolates (3GC-Resistant)[6][14] | - | 0.03 | |

| Klebsiella pneumoniae | UTI Isolates (US, 2019-2020)[7] | - | 0.015 - 0.03 |

| Bloodstream Isolates (3GC-Resistant)[6][14] | - | 0.125 | |

| Proteus mirabilis | UTI Isolates (US, 2019-2020)[7][10] | - | 0.06 |

Activity Against Resistant Phenotypes

A key advantage of this compound is its stability against many common resistance mechanisms, including the production of extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which compromise many cephalosporins.[3][15]

| Resistant Phenotype | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | % Susceptible |

| ESBL-Phenotype [8] | 161 | 0.03 | 0.25 | 85.7% (at ≤0.125) |

| Multidrug-Resistant (MDR) [8] | 172 | 0.03 | 0.25 | 84.3% (at ≤0.125) |

| Levofloxacin & TMP-SMX Co-Resistant [8] | 95 | 0.016 | 0.25 | 86.3% (at ≤0.125) |

Carbapenems, including this compound, remain highly active against ESBL and MDR isolates, with susceptibility rates generally between 93.7% and 96.8%.[7][10] However, this compound's activity is diminished against isolates that produce carbapenemase enzymes (Carbapenem-Resistant Enterobacterales, CRE).[15][16]

Experimental Protocols

The data presented are derived from studies employing standardized and validated methodologies.

Antimicrobial Susceptibility Testing

-

Method: The majority of studies utilized the broth microdilution method, which is the standard reference procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).[10][12]

-

Isolates: Bacterial isolates were collected from diverse clinical settings, including hospitalized patients with UTIs, outpatients, nursing home residents, and patients with cancer across various geographical regions, primarily the United States.[8][10][12]

-

Interpretation Criteria: MICs were interpreted using provisional breakpoints for this compound, with susceptibility often defined as an MIC of ≤0.125 mg/L.[8][12] For comparator antibiotics, current CLSI breakpoints were used.[8]

Phenotypic and Genotypic Characterization

-

ESBL Phenotype Definition: Isolates, particularly E. coli, K. pneumoniae, and P. mirabilis, were typically designated as having an ESBL phenotype if they exhibited an MIC of ≥2 μg/mL for third-generation cephalosporins like ceftazidime (B193861) and ceftriaxone, and/or for aztreonam.[7][10][11]

-

MDR Definition: Multidrug-resistant isolates were defined as being non-susceptible to at least one agent in three or more different antimicrobial categories.[8]

-

Molecular Analysis: In some studies, isolates with elevated this compound MICs were subjected to molecular testing to detect the presence of specific resistance genes, such as those encoding for carbapenemases (e.g., blaKPC, blaNDM).[8]

Mechanisms of Action and Resistance

Mechanism of Action: Cell Wall Synthesis Inhibition

Like all β-lactam antibiotics, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis. It covalently binds to essential penicillin-binding proteins (PBPs), which are enzymes critical for the final steps of peptidoglycan synthesis. This inactivation of PBPs disrupts cell wall integrity, leading to cell lysis and bactericidal activity.[3]

Key Resistance Mechanisms in Enterobacterales

While this compound is stable against ESBLs and AmpC enzymes, specific mechanisms can confer resistance. The most significant is the production of carbapenemases, enzymes that hydrolyze and inactivate carbapenem antibiotics. Reduced drug entry due to the loss or mutation of outer membrane porin channels can also contribute to resistance, often in combination with enzymatic activity.[17]

Clinical Efficacy and Development

This compound pivoxil hydrobromide has been evaluated in large-scale, Phase 3 clinical trials for the treatment of cUTI and acute pyelonephritis (AP).

-

ADAPT-PO Trial: This multinational, double-blind trial demonstrated that oral this compound HBr (600 mg every 8 hours) was non-inferior to intravenous ertapenem (1 g every 24 hours) for treating hospitalized adults with cUTI or AP.[2][18] The primary endpoint, a composite of clinical cure and favorable microbiological response, was met by 58.8% of patients in the this compound group and 61.6% in the ertapenem group.[2] Clinical cure rates at the test-of-cure visit were high and similar in both groups (93.1% for this compound vs. 93.6% for ertapenem).[2]

-

PIVOT-PO Trial: This subsequent Phase 3 trial also met its primary endpoint, showing that oral this compound HBr was non-inferior to IV imipenem-cilastatin for cUTI.[19] The trial was stopped early for efficacy, with an overall success rate of 58.5% for this compound HBr compared to 60.2% for the IV comparator.[20]

Following initial setbacks with its New Drug Application, Spero Therapeutics, in partnership with GSK, has conducted further studies and plans to resubmit for FDA approval in late 2025.[1][19][21] If approved, this compound HBr would become the first oral carbapenem available in the U.S. for cUTIs.[1][19]

Conclusion

This compound exhibits potent and broad-spectrum in vitro activity against the vast majority of clinical Enterobacterales isolates, including those producing ESBL and AmpC β-lactamases and those resistant to other oral antibiotic classes. Its efficacy is comparable to that of established intravenous carbapenems. While its activity is limited against carbapenemase-producing strains, clinical trial data support its use as an effective oral option for complicated urinary tract infections. The availability of an oral carbapenem like this compound stands to significantly alter the treatment landscape for serious Gram-negative infections, facilitating earlier hospital discharge and providing a crucial alternative to intravenous-only therapies.

References

- 1. This compound Hbr | Oral Carbapenem | Spero Therapuetics [sperotherapeutics.com]

- 2. Oral this compound Pivoxil Hydrobromide in Complicated Urinary Tract Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. In Vitro and In Vivo Characterization of this compound, an Oral Carbapenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. urologytimes.com [urologytimes.com]

- 6. Determining the in vitro susceptibility of this compound, an oral carbapenem, against third-generation cephalosporin-resistant Escherichia coli and Klebsiella pneumoniae isolated from bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Contemporary Evaluation of this compound In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Contemporary Evaluation of this compound In Vitro Activity against Enterobacterales Clinical Isolates Causing Urinary Tract Infections in US Medical Centers (2019-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. academic.oup.com [academic.oup.com]

- 13. scilit.com [scilit.com]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. In Vitro and In Vivo Characterization of this compound, an Oral Carbapenem - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. ovid.com [ovid.com]

- 19. Spero Therapeutics and GSK Announce Positive Results for Oral this compound HBr in Phase 3 Trial for Complicated Urinary Tract Infections [quiverquant.com]

- 20. fiercebiotech.com [fiercebiotech.com]

- 21. contagionlive.com [contagionlive.com]

The Hydrolysis of Tebipenem Pivoxil: A Technical Guide to Bioactivation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the hydrolytic conversion of the prodrug tebipenem pivoxil hydrobromide to its pharmacologically active moiety, this compound. This compound is a broad-spectrum carbapenem (B1253116) antibiotic with activity against multidrug-resistant Gram-negative pathogens, and its oral bioavailability is facilitated by the pivoxil ester prodrug form. Understanding the mechanism, kinetics, and analytical methodologies for this bioactivation is critical for research and development in this therapeutic area.

Mechanism of Hydrolysis: From Oral Prodrug to Active Antibiotic

This compound pivoxil hydrobromide (TBP-PI-HBr) is designed for enhanced oral absorption. Following administration, the prodrug undergoes rapid and extensive hydrolysis to release the active this compound.

Location and Enzymology: The primary site of this bioactivation is the enterocytes of the gastrointestinal tract.[1] The conversion is catalyzed by intestinal esterases.[1] Specifically, human carboxylesterase 2 (CES2), which is highly expressed in the small intestine, is the principal enzyme responsible for this hydrolytic cleavage.[2] Human carboxylesterase 1 (CES1), which is predominant in the liver, is largely absent from the intestine and has a substrate preference for esters with small alcohol groups and bulky acyl groups, making it less likely to be involved in the initial hydrolysis of this compound pivoxil.[2][3] The reaction involves the cleavage of the pivaloyloxymethyl ester bond, releasing this compound, formaldehyde, and pivalic acid.

Following this conversion, active this compound is absorbed into systemic circulation. The process is remarkably efficient, as intact this compound pivoxil is not detected in plasma after oral administration.

In Vivo Pharmacokinetics of this compound

Clinical studies in healthy adult subjects have characterized the pharmacokinetic profile of this compound following the oral administration of this compound pivoxil hydrobromide. The conversion to the active form is rapid, with peak plasma concentrations (Tmax) of this compound typically observed within 1.5 hours.[4]

Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Adults (Fed State)

| Parameter | 300 mg Dose | 600 mg Dose |

| Tmax (h), median | ~1.0 - 1.5 | ~1.0 - 1.5 |

| Cmax (ng/mL), mean | ~3,500 | ~6,200 |

| AUC0-∞ (ng·h/mL), mean | ~6,000 | ~12,500 |

| t½ (h), mean | ~1.0 | ~1.1 |

| Bioavailability (%) | ~55 - 60 | ~55 - 60 |

| Data synthesized from clinical studies. Actual values may vary between studies.[4][5] |

Table 2: Multiple-Dose Pharmacokinetics of this compound in Healthy Adults (q8h, Day 14)

| Parameter | 300 mg q8h | 600 mg q8h |

| Tmax (h), median | < 1.0 | < 1.0 |

| Cmax (ng/mL), mean | 4,230 | 11,300 |

| AUC0-8 (ng·h/mL), mean | 6,180 | 15,400 |

| Accumulation Ratio (AUC) | 1.01 | 0.87 |

| Data from a 14-day multiple ascending dose study.[4] |

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound pivoxil hydrolysis and the quantification of the resulting active compound, this compound.

In Vitro Hydrolysis Assay Using Human Intestinal Microsomes

This protocol describes a representative method for determining the kinetic parameters (Michaelis-Menten constant, Kₘ, and maximum velocity, Vₘₐₓ) of this compound pivoxil hydrolysis.

Objective: To quantify the rate of this compound formation from this compound pivoxil in the presence of human intestinal microsomes.

Materials:

-

This compound Pivoxil reference standard

-

This compound reference standard

-

Pooled Human Intestinal Microsomes (commercially available)

-

Potassium Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (B52724) (HPLC grade), containing an internal standard (e.g., a stable isotope-labeled this compound or another carbapenem)

-

96-well microplates

-

Incubator capable of maintaining 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound pivoxil in a suitable solvent (e.g., DMSO) and create serial dilutions to achieve a range of final concentrations (e.g., 0.5 µM to 100 µM).

-

Thaw human intestinal microsomes on ice. Dilute with ice-cold phosphate buffer to a final protein concentration of approximately 0.5-1.0 mg/mL.

-

-

Incubation:

-

Add the microsomal suspension to the wells of a 96-well plate.

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiate the reaction by adding the this compound pivoxil dilutions to the wells. The final volume should be consistent across all wells (e.g., 200 µL).

-

Incubate the plate at 37°C with gentle shaking.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), stop the reaction in triplicate wells for each concentration.

-

Quench the reaction by adding an excess volume (e.g., 2-3 volumes) of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins and halt enzymatic activity.

-

-

Sample Processing:

-

Centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes at 4°C) to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new 96-well plate for analysis.

-

-

Analysis:

-

Analyze the samples for the concentration of the formed this compound using a validated LC-MS/MS method (see Protocol 3.2).

-

Generate calibration curves using the this compound reference standard to quantify the results.

-

-

Data Analysis:

-

For each substrate concentration, plot the concentration of this compound formed against time. The initial slope of this line represents the initial velocity (v₀) of the reaction.

-

Plot the calculated initial velocities against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.

-

Quantification of this compound in Human Plasma by UPLC-MS/MS

This protocol outlines a validated method for the sensitive quantification of this compound in plasma samples from pharmacokinetic studies.[4]

Objective: To accurately measure the concentration of this compound in human plasma.

Instrumentation & Columns:

-

System: Ultra-High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).

-

Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm) or equivalent.

Reagents & Materials:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Precipitation/Stabilization Solution: Acetonitrile and 3-morpholinopropanesulfonic acid (MOPS, pH 7.0, 50 mM). An equal volume of this solution is added to the plasma sample to stabilize the analyte.[4]

-

Internal Standard (IS): this compound-d5 or other suitable stable isotope-labeled standard.

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of human plasma (calibrator, QC, or unknown sample) into a microcentrifuge tube.

-

Add 100 µL of the stabilizing MOPS buffer and vortex briefly.

-

Add 200 µL of acetonitrile containing the internal standard at a known concentration.

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 14,000 x g for 10 minutes at 4°C).

-

Transfer the clear supernatant to an autosampler vial or plate for injection.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.4 - 0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 - 10 µL

-

Gradient Elution:

-

Start at a low percentage of Mobile Phase B (e.g., 2-5%).

-

Ramp up to a high percentage of Mobile Phase B (e.g., 95%) over 1.5-2.0 minutes to elute the analyte.

-

Hold at high organic content to wash the column.

-

Return to initial conditions and allow for column re-equilibration.

-

-

Total Run Time: Approximately 3-4 minutes.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

This compound: Monitor the specific precursor-to-product ion transition.

-

Internal Standard: Monitor the corresponding transition for the stable isotope-labeled IS.

-

-

Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound parameters (e.g., collision energy) for maximum signal intensity.

-

Stability and Kinetic Analysis by HPLC-DAD

This protocol is suitable for studying the chemical stability of this compound pivoxil and its conversion to this compound under various stress conditions.

Objective: To separate and quantify this compound pivoxil and its primary degradant, this compound.

Instrumentation & Columns:

-

System: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

-

Column: LiChrospher C-18 (5 µm, 250 × 4.6 mm) or equivalent.

Reagents & Materials:

-

Mobile Phase: A mixture of 50 mM ammonium (B1175870) acetate, acetonitrile, and triethylamine (B128534) (e.g., 68:30:2, v/v/v), with the pH adjusted to 3.5 using phosphoric acid.

Procedure:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound pivoxil in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

For kinetic studies, subject the solution to desired stress conditions (e.g., acidic/basic pH, heat, oxidation).

-

At specified time intervals, withdraw an aliquot and dilute it with the mobile phase to a suitable concentration within the calibration range.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.8 mL/min

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Injection Volume: 20 - 50 µL

-

Detection: Monitor at a wavelength of 330 nm, where both this compound and its prodrug exhibit absorbance.

-

-

Data Analysis:

-

Identify and integrate the peaks corresponding to this compound pivoxil and this compound based on their retention times (this compound pivoxil elutes earlier than the more polar this compound).

-

Quantify the concentration of each compound using a calibration curve prepared from reference standards.

-

For kinetic studies, plot the concentration of this compound pivoxil remaining versus time to determine the degradation rate constant.

-

References

- 1. Absorption, Metabolism, and Excretion of [14C]-Tebipenem Pivoxil Hydrobromide (TBP-PI-HBr) in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A validated UPLC-MS/MS method for determination of this compound in human plasma and its application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mttlab.eu [mttlab.eu]

The Pharmacokinetics and Pharmacodynamics of Oral Tebipenem: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction